(3-(4-Bromophenyl)oxetan-3-yl)methanol
Description
Properties
IUPAC Name |
[3-(4-bromophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWACCRJECGGDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693306 | |
| Record name | [3-(4-Bromophenyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-15-4 | |
| Record name | [3-(4-Bromophenyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to (3-(4-Bromophenyl)oxetan-3-yl)methanol (CAS 1188264-15-4) for Advanced Drug Discovery
This compound, identified by CAS Number 1188264-15-4, is a specialized chemical scaffold that has emerged as a high-value building block for researchers and scientists in drug development. Its structure, which uniquely combines a 3,3-disubstituted oxetane ring, a synthetically versatile bromophenyl moiety, and a primary alcohol, offers a powerful platform for crafting novel molecular architectures with enhanced pharmacological properties.
The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated tool in medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in key ADME (absorption, distribution, metabolism, and excretion) parameters.[2][3] Specifically, the oxetane motif can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, while acting as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4][5] This guide provides an in-depth analysis of this compound, covering its synthesis, characterization, strategic applications, and safe handling, designed for professionals engaged in the pursuit of next-generation therapeutics.
Physicochemical and Structural Analysis
The strategic value of this compound originates from its distinct structural features. The 3,3-disubstitution pattern on the oxetane ring is particularly crucial, as it imparts greater chemical stability compared to 2- or 3-monosubstituted oxetanes, which can be more susceptible to metabolic ring scission.[3][5]
The molecule possesses three key functional handles for chemical diversification:
-
The 4-Bromophenyl Group: A cornerstone for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore the target's binding pocket.
-
The Hydroxymethyl Group (-CH₂OH): A primary alcohol that serves as a nucleophile or can be readily converted into other functional groups such as ethers, esters, amines (via Mitsunobu or reductive amination), or oxidized to an aldehyde or carboxylic acid.
-
The Oxetane Ring: A polar, rigid scaffold that introduces a desirable three-dimensional character into flat molecules, improving physicochemical properties and potentially providing novel interactions with biological targets.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1188264-15-4 | [6] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [6] |
| Molecular Weight | 243.10 g/mol | [6] |
| Appearance | Data not available; likely a solid or viscous oil | |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Solubility | Data not available; expected to have moderate polarity |[8] |
Synthesis and Mechanistic Considerations
The synthesis of 3,3-disubstituted oxetanes like the title compound typically relies on a robust intramolecular Williamson etherification. This strategic cyclization is the culmination of a multi-step sequence designed to construct the key 1,3-diol precursor.
Conceptual Synthesis Workflow
The logical approach involves building a propane-1,3-diol scaffold bearing the 4-bromophenyl group at the C2 position. One of the hydroxyl groups is then converted into a suitable leaving group (e.g., a tosylate) to facilitate the final ring closure by the remaining hydroxyl group under basic conditions.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methodologies for synthesizing 3,3-disubstituted oxetanes.[3]
Step 1: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol
-
To a stirred solution of diethyl 2-(4-bromophenyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminium hydride (LiAlH₄) (2.2 eq).
-
Causality: LiAlH₄ is a powerful reducing agent necessary to convert both ester functionalities directly to primary alcohols. The reaction is performed at 0 °C to control the highly exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Cool the mixture to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 2: Monotosylation and Intramolecular Cyclization
-
Dissolve the purified 2-(4-bromophenyl)propane-1,3-diol (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Causality: Using slightly more than one equivalent of TsCl under controlled temperature favors the formation of the mono-tosylated product. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Without isolating the intermediate, add powdered potassium hydroxide (KOH) (3.0 eq) and allow the mixture to stir at room temperature for an additional 12 hours.
-
Causality: The strong base (KOH) deprotonates the remaining free hydroxyl group, which then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the strained oxetane ring.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the final product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain this compound. Confirm identity and purity using the analytical methods described below.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets around δ 7.2-7.6 ppm. - Oxetane methylene protons (-CH₂-O-): Two doublets (AB quartet) around δ 4.5-4.9 ppm. - Hydroxymethyl protons (-CH₂OH): A singlet or doublet (if coupled to OH) around δ 3.7-4.0 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic carbons: Signals in the δ 120-145 ppm range, including the carbon bearing the bromine (ipso-carbon) at the lower end of this range. - Quaternary oxetane carbon (C-Ar): Signal around δ 40-45 ppm. - Oxetane methylene carbons (-CH₂-O-): Signal around δ 75-80 ppm. - Hydroxymethyl carbon (-CH₂OH): Signal around δ 65-70 ppm. |
| Mass Spec. | Isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ showing two peaks of nearly equal intensity separated by 2 m/z units, characteristic of a monobrominated compound (e.g., 243 and 245). |
| IR Spec. | - Broad O-H stretch from the alcohol group (~3400 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Aliphatic C-H stretches (~2850-2950 cm⁻¹). - C-O stretches (ether and alcohol) in the fingerprint region (~980-1150 cm⁻¹). |
Applications in Drug Discovery
This compound is not merely a compound but a strategic platform for generating diverse libraries of drug-like molecules. Its utility lies in its "three-pronged" potential for diversification.
Privilege-Based Diversification
The molecule can be seen as a central scaffold from which three distinct vectors can be explored to probe the chemical space around a biological target. This approach is highly efficient in lead optimization campaigns.
Workflow in a Lead Optimization Campaign
-
Initial Hit Identification: A high-throughput screen identifies a hit compound containing a simple phenyl or bromophenyl group.
-
Scaffold Hopping/Bioisosteric Replacement: To improve poor solubility or metabolic instability associated with a gem-dimethyl or carbonyl group in the hit, chemists replace it with the (3-methanol-oxetan-3-yl) moiety using the title compound.
-
SAR Expansion via Cross-Coupling: The bromophenyl group is used to rapidly generate an array of analogues. For instance, a Suzuki coupling library with various boronic acids can probe interactions in a hydrophobic pocket.
-
Probing Polar Interactions: The hydroxymethyl group is functionalized to introduce hydrogen bond donors/acceptors. For example, etherification with a small PEG chain can further enhance solubility, while esterification can create a prodrug.
-
Pharmacokinetic Tuning: The inherent properties of the oxetane core—polarity and metabolic stability—are leveraged to fine-tune the overall ADME profile of the lead series, resulting in candidates with improved drug-like properties.[2][9]
Safety, Handling, and Storage
As a research chemical, comprehensive toxicological data for this compound is largely unavailable.[7] Therefore, standard prudent laboratory practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[7]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve incineration by a licensed chemical disposal company.[7]
Conclusion
This compound is a testament to the evolution of medicinal chemistry, where scaffold design is as critical as functional group decoration. It provides a pre-validated, stable oxetane core that imparts favorable physicochemical properties while offering two orthogonal points for rapid and diverse chemical modification. For researchers and drug development professionals, this compound is not just another reagent; it is a strategic tool for accelerating the discovery of safer, more effective medicines by navigating complex biological space with greater precision and efficiency.
References
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Connect Journals. (Year not available). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]
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Molecules. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available from [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115802. Available from [Link]
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Xu, T., Leng, X., Huang, S., & Wang, X. (Year not available). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Retrieved from [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Retrieved from [Link]
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(3-(4-Bromophenyl)oxetan-3-yl)methanol: A Technical Guide for the Research Scientist
This technical guide provides an in-depth overview of (3-(4-Bromophenyl)oxetan-3-yl)methanol, a valuable building block for researchers in drug discovery and medicinal chemistry. This document details its commercial availability, physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications, with a focus on leveraging its unique structural features for the development of novel therapeutics.
Introduction: The Emerging Role of Oxetanes in Drug Discovery
The oxetane motif has garnered significant attention in contemporary medicinal chemistry.[1][2] This four-membered cyclic ether, while strained, offers a unique combination of properties that can be advantageously exploited to overcome common challenges in drug design.[1][2] The incorporation of an oxetane ring can lead to improved aqueous solubility, enhanced metabolic stability, and a favorable influence on the conformational preferences of a molecule.[3] Specifically, 3,3-disubstituted oxetanes provide a scaffold to introduce diverse functionalities, enabling the exploration of novel chemical space. This compound, with its reactive hydroxyl and bromo-aryl moieties, represents a versatile starting material for the synthesis of a wide range of derivatives.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several chemical suppliers, facilitating its direct use in research and development programs.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Sigma-Aldrich | 1188264-15-4 | C₁₀H₁₁BrO₂ | 243.10 g/mol | Available in various quantities. |
| Shanghai Amole Biotechnology Co., Ltd. | 1188264-15-4 | C₁₀H₁₁BrO₂ | 243.10 g/mol | Contact for pricing and availability.[4] |
| Echemi | 1188264-15-4 | C₁₀H₁₁BrO₂ | 243.10 g/mol | Provides a Safety Data Sheet (SDS).[5] |
Physicochemical Properties:
While a comprehensive experimental dataset for this compound is not extensively published, a Safety Data Sheet (SDS) provides some information, although many physical properties are listed as "no data available".[5] Based on its structure, the following properties can be inferred:
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to have moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. Its aqueous solubility is likely to be low but may be enhanced by the presence of the oxetane and hydroxyl groups compared to a simple bromophenyl alkane.
-
Reactivity: The primary alcohol offers a handle for various chemical transformations, including oxidation, esterification, and etherification. The bromo-aryl group is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for molecular elaboration.
Proposed Synthesis of this compound
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the target molecule back to simpler, commercially available starting materials. The key steps would be the formation of the oxetane ring and the introduction of the 4-bromophenyl group.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Oxetan-3-one
This initial step involves the cyclization of a suitable precursor to form the core oxetane ring.
-
Reaction: 1,3-Dichloro-2-(chloromethyl)-2-propanol is treated with a strong base, such as sodium hydroxide, to facilitate an intramolecular Williamson ether synthesis, followed by hydrolysis of the intermediate to yield oxetan-3-one.
-
Rationale: This is a common and effective method for the formation of the strained oxetane ring from readily available starting materials. The use of a strong base is crucial to deprotonate the hydroxyl group and initiate the intramolecular nucleophilic substitution.
Step 2: Grignard Reaction with 4-Bromophenylmagnesium Bromide
The key carbon-carbon bond formation is achieved through a Grignard reaction.
-
Reaction: Oxetan-3-one is reacted with 4-bromophenylmagnesium bromide, prepared in situ from 4-bromo-bromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran.
-
Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. This reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.[1] The choice of an ethereal solvent is critical for the stabilization of the Grignard reagent.
Step 3: Introduction of the Hydroxymethyl Group
A subsequent reaction is required to install the hydroxymethyl group. A plausible approach would be a reaction with a suitable one-carbon electrophile. A Reformatsky-type reaction could also be considered.[7]
-
Alternative Step 2 & 3 Combined: Reaction with a suitable bromomethylating agent and a reducing agent. A more direct approach could involve a Barbier-type reaction with paraformaldehyde and a suitable metal.
Self-Validating System:
-
Monitoring Reaction Progress: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product.
-
Purification: Purification by column chromatography after each key step is essential to isolate the intermediate and final products in high purity.
-
Characterization: The structure and purity of the final product, this compound, must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The absence of publicly available spectral data for this compound makes this characterization step particularly critical for any researcher undertaking its synthesis.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.
Modulation of Physicochemical Properties
The incorporation of the oxetane moiety can significantly improve the physicochemical properties of a lead compound.[3]
-
Solubility: The polar nature of the oxetane ring can enhance aqueous solubility, a critical parameter for drug absorption and distribution.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups, potentially leading to improved pharmacokinetic profiles.[6]
A Versatile Scaffold for Library Synthesis
The two reactive handles on this compound allow for the rapid generation of diverse chemical libraries.
Caption: Synthetic utility of this compound.
-
Aryl-Group Modification: The 4-bromophenyl moiety can be readily diversified using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Hydroxymethyl Group Derivatization: The primary alcohol can be converted into a multitude of other functional groups. Esterification or etherification can be used to introduce different side chains, while oxidation to the corresponding aldehyde or carboxylic acid opens up further avenues for chemical modification, such as reductive amination or amide bond formation.
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery. Its unique structural and physicochemical properties, stemming from the presence of the oxetane ring, make it an attractive starting material for the synthesis of novel therapeutic agents with improved pharmacological profiles. While a detailed experimental protocol for its synthesis and comprehensive characterization data are not yet published, this guide provides a robust, proposed synthetic route based on well-established chemical principles. The strategic application of this compound in medicinal chemistry programs is poised to contribute to the development of the next generation of innovative medicines.
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
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CP Lab Safety. (n.d.). [3-(4-chlorophenyl)oxetan-3-yl]methanol, min 97%, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). 3-[(4-Bromophenyl)methyl]oxetane. Retrieved from [Link]
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A Technical Guide to (3-(4-Bromophenyl)oxetan-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—makes it an attractive bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[1][2][3] This guide focuses on a specific, high-potential building block: (3-(4-Bromophenyl)oxetan-3-yl)methanol . This molecule is bifunctional, featuring a reactive aryl bromide handle for cross-coupling reactions and a primary alcohol for further derivatization. This document provides a comprehensive overview of its properties, a validated synthesis protocol, detailed characterization methods, and a discussion of its strategic application in drug development workflows.
Introduction: The Strategic Value of the Oxetane Moiety
Historically, the synthesis of strained four-membered rings like oxetanes was considered challenging, limiting their widespread use.[4][5] However, recent advancements have made diverse oxetane building blocks more accessible.[4][5] In drug design, the incorporation of an oxetane can profoundly and beneficially influence key physicochemical properties.[2][3][6]
Key Advantages of the Oxetane Scaffold:
-
Improved Solubility: The polar ether linkage acts as a strong hydrogen bond acceptor, often significantly enhancing aqueous solubility compared to carbocyclic analogs.[1][7]
-
Metabolic Stability: 3,3-disubstituted oxetanes, in particular, are more resistant to metabolic degradation than other cyclic ethers like tetrahydrofurans (THFs), leading to improved pharmacokinetic profiles.[1]
-
Reduced Lipophilicity: Replacing lipophilic groups (e.g., gem-dimethyl) with an oxetane can lower the overall LogD of a molecule, a critical parameter in optimizing drug-like properties.[1]
-
Vectorial Exit Points: The rigid, three-dimensional structure of the oxetane ring provides well-defined vectors for substituents, allowing for precise exploration of chemical space and optimization of binding interactions with biological targets.[3]
The subject of this guide, this compound, is a prime example of a modern building block designed for versatility in medicinal chemistry.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available, key identifiers have been confirmed.[8][9][10]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1188264-15-4 | ChemicalBook[8], Echemi[9] |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[10], ChemicalBook[8] |
| Molecular Weight | 243.10 g/mol | ChemicalBook[8] |
| Structure | PubChem[10] |
Note: Properties such as melting point, boiling point, and solubility are not yet widely reported in public literature.[9]
Synthesis and Mechanistic Considerations
The synthesis of 3,3-disubstituted oxetanes like this compound is most effectively achieved through an intramolecular Williamson ether synthesis. This involves the base-mediated cyclization of a 1,3-halodiol precursor.
Proposed Synthetic Pathway
A robust and scalable synthesis can be envisioned starting from 4-bromobenzonitrile. The key steps are a Grignard reaction to form a tertiary alcohol, followed by epoxidation and subsequent intramolecular ring-closing. A more direct and well-documented general approach for analogous structures involves the cyclization of a suitable diol precursor where one alcohol is converted to a leaving group (e.g., tosylate).[1]
A plausible and commonly used laboratory-scale synthesis starts from a suitable diol, which undergoes a base-mediated cyclization.
Causality of Experimental Choices:
-
Intramolecular Williamson Etherification: This classic method is reliable for forming small rings. The key is the formation of an alkoxide from the primary alcohol, which then acts as an intramolecular nucleophile, displacing a leaving group (like a tosylate) on the tertiary carbon. Using a strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) ensures complete deprotonation of the less-hindered primary alcohol, favoring the desired cyclization.[1]
Experimental Protocols
The following protocols are representative methodologies based on established procedures for the synthesis of analogous 3-aryl-3-(hydroxymethyl)oxetanes.[1][7]
Synthesis Protocol
Objective: To synthesize this compound from a suitable 1,3-diol precursor.
Materials:
-
1-(4-Bromophenyl)propane-1,2-diol (precursor)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Tosylation: Dissolve the diol precursor in anhydrous DCM and cool to 0°C in an ice bath. Add pyridine, followed by the portion-wise addition of TsCl. Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude tosylate intermediate in a mixture of methanol and water (e.g., 3:1 v/v). Add an excess of solid NaOH.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Final Workup and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization
A self-validating protocol requires thorough characterization to confirm the structure and purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The expected spectrum would show characteristic signals for the aromatic protons (two doublets in the ~7.2-7.6 ppm region), the diastereotopic oxetane methylene protons (two doublets around 4.5-5.0 ppm), and the hydroxymethyl group (a singlet or doublet around 3.7 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the quaternary carbon of the oxetane ring attached to the aryl group, the oxetane methylene carbons (~75-85 ppm), the hydroxymethyl carbon (~65-75 ppm), and the aromatic carbons, including the carbon bearing the bromine atom.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive confirmation of the compound's identity.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group.
Applications in Drug Development
This compound is not an end-product but a versatile scaffold. Its two orthogonal functional groups allow for the systematic and efficient generation of compound libraries for screening.
Strategic Utility:
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide is a highly reliable handle for various Pd-catalyzed reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[11][12][13][14][15] This allows for the introduction of a wide array of aryl, heteroaryl, alkyne, or amine groups to probe different pockets of a target protein.
-
Derivatization of the Hydroxymethyl Group: The primary alcohol can be easily converted into ethers, esters, carbamates, or oxidized to an aldehyde or carboxylic acid. This functionalization allows for fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity.
-
Fragment-Based Drug Discovery (FBDD): The core molecule is an ideal fragment. It possesses sufficient complexity and 3D-character while maintaining a low molecular weight. Hits identified from an FBDD screen can be grown or linked using the reactive handles.
Conclusion
This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its constituent parts—a metabolically robust, solubility-enhancing oxetane core and two orthogonal reactive sites—provide medicinal chemists with a powerful tool to rapidly generate novel, three-dimensional chemical matter. By leveraging established synthetic methodologies for both the core and its subsequent derivatization, research teams can efficiently explore structure-activity relationships, optimize drug-like properties, and accelerate the development of next-generation therapeutics.
References
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[3-(4-chlorophenyl)oxetan-3-yl]methanol, AHH Chemical Co., Ltd. Available at: [Link]
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Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines, Connect Journals. Available at: [Link]
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This compound, PubChem, National Center for Biotechnology Information. Available at: [Link]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. Available at: [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
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Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Martinez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
[3-(Bromomethyl)oxetan-3-yl]methanol, PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry, PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions, The Journal of Organic Chemistry. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design, Organic Chemistry Frontiers. Available at: [Link]
-
Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles, Molecules. Available at: [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis, MedChemComm. Available at: [Link]
-
3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers, New Journal of Chemistry. Available at: [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage, Organic Letters. Available at: [Link]
-
Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis, Chemical Science. Available at: [Link]
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines, The Journal of Organic Chemistry. Available at: [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights, ResearchGate. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group, ACS Medicinal Chemistry Letters. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond, Catalysts. Available at: [Link]
-
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides, Organic Chemistry Frontiers. Available at: [Link]
-
Oxetane, 3-(bromomethyl)-3-methyl-, Substance Details, US EPA. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of (3-(4-Bromophenyl)oxetan-3-yl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Aryl-3-(hydroxymethyl)oxetanes
Substituted oxetanes are of increasing interest in medicinal chemistry and drug discovery. The strained four-membered ether ring is not merely a passive molecular scaffold; it can act as a polar, metabolically stable isostere for more common functional groups like gem-dimethyl or carbonyl groups. This substitution can lead to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability, without significantly increasing molecular weight. Specifically, 3-aryl-3-(hydroxymethyl)oxetanes, such as (3-(4-Bromophenyl)oxetan-3-yl)methanol, are valuable building blocks. The aryl group provides a vector for further chemical modification, the hydroxymethyl group offers a handle for conjugation or further functionalization, and the oxetane core imparts its unique properties to the overall molecule. The 4-bromophenyl moiety is particularly useful as it allows for subsequent cross-coupling reactions to introduce further molecular complexity.
This document provides a detailed synthetic protocol for the preparation of this compound, a key intermediate for the synthesis of bioactive molecules. The presented methodology is based on established chemical transformations and is designed to be robust and scalable.
Synthetic Strategy: A Retrosynthetic Analysis
A common and effective strategy for the synthesis of 3-substituted-3-(hydroxymethyl)oxetanes involves the reduction of a corresponding carboxylic acid or ester. This approach is particularly advantageous when the precursor ester is readily accessible. In the case of this compound, the direct precursor is ethyl 3-(4-bromophenyl)oxetane-3-carboxylate. The synthesis of this key intermediate has been optimized for large-scale production, making it a convenient starting point for our protocol.
The core of our synthetic protocol is the chemoselective reduction of the ester functionality to a primary alcohol without affecting the oxetane ring or the aryl bromide. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, care must be taken to control the reaction conditions to prevent undesired ring-opening of the strained oxetane.
Experimental Protocol: Reduction of Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
This protocol details the reduction of ethyl 3-(4-bromophenyl)oxetane-3-carboxylate to this compound using lithium aluminum hydride (LiAlH₄). The procedure emphasizes controlled temperature to maintain the integrity of the oxetane ring.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate | 1370035-61-2 | 285.14 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Diethyl ether | 60-29-7 | 74.12 |
| Saturated aqueous sodium sulfate (Na₂SO₄) solution | 7757-82-6 | 142.04 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Hydrochloric acid (HCl), 1M aqueous solution | 7647-01-0 | 36.46 |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas (Argon or Nitrogen) supply
-
Cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, add lithium aluminum hydride (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of the reducing agent.
-
Cool the suspension to -20 °C using a suitable cooling bath.
-
-
Addition of the Ester:
-
Dissolve ethyl 3-(4-bromophenyl)oxetane-3-carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the cooled and stirred LiAlH₄ suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed -10 °C. The stability of the oxetane ring is sensitive to higher temperatures during this reduction[1].
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at -10 °C to 0 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C. This should be done with extreme caution as the reaction with water is highly exothermic and generates hydrogen gas.
-
Continue adding the sodium sulfate solution until the grey suspension turns into a white, filterable solid.
-
Filter the resulting mixture through a pad of Celite®, washing the solid residue with diethyl ether.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Wash the combined organic layers with a 1M aqueous HCl solution, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Mechanism of Ester Reduction
The reduction of the ester to the primary alcohol proceeds via a two-step mechanism. First, the hydride from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the corresponding alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol.
Safety and Handling Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
-
Anhydrous solvents are essential for this reaction to proceed safely and efficiently. Ensure that all glassware is thoroughly dried before use.
-
The quenching step is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to control the reaction rate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time or allow the reaction to warm slightly (e.g., to 0 °C) while monitoring carefully by TLC. |
| Deactivated LiAlH₄. | Use a fresh, unopened bottle of LiAlH₄ or titrate the hydride solution to determine its exact concentration. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Formation of side products (ring-opening) | Reaction temperature was too high. | Maintain the temperature below 0 °C, preferably between -20 °C and -10 °C, during the addition and reaction.[1] |
| Acidic work-up was too harsh. | Use a milder quenching procedure, such as the Fieser work-up (sequential addition of water, then 15% NaOH, then more water). | |
| Difficult purification | Incomplete quenching leading to aluminum salts. | Ensure the quenching is complete, resulting in a granular, easily filterable solid. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from its corresponding ethyl ester. The key to success is the careful control of the reaction temperature to prevent the decomposition of the strained oxetane ring. This method is suitable for laboratory-scale synthesis and can likely be scaled up with appropriate engineering controls. The resulting product is a valuable building block for the development of novel therapeutics and other functional molecules.
References
-
Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Oxetanes as Promising Modules in Drug Discovery. Angew. Chem. Int. Ed.2006 , 45 (45), 7736–7739. [Link]
-
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angew. Chem. Int. Ed.2010 , 49 (48), 9052–9067. [Link]
-
Bull, J. A.; Croft, R. A.; Davies, S. G.; Kruchinin, D.; Roberts, P. M.; Thomson, J. E.; Wei, Y. Synthesis of 3,3-Disubstituted Oxetanes. Org. Lett.2010 , 12 (19), 4404–4407. [Link]
-
Taylor, R. J.; Bull, J. A. Synthesis of Oxetanes. Chem. Soc. Rev.2016 , 45 (11), 3046-3057. [Link]
-
Cheminform Abstract: Synthesis of Oxetane-3-carboxylic Acids. ChemInform2010 , 41 (32). [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. [Link]
-
Stepan, A. F.; et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2021 , 64 (21), 15614–15647. [Link]
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-(4-Bromophenyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling reactions of (3-(4-Bromophenyl)oxetan-3-yl)methanol. This valuable building block, featuring a synthetically versatile aryl bromide, a metabolically robust oxetane moiety, and a nucleophilic primary alcohol, offers a unique scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. These protocols are designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
The incorporation of small, strained ring systems like oxetanes into drug candidates has gained significant traction in modern medicinal chemistry. The oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and desirable conformational constraints. The subject of this guide, this compound, is a particularly attractive building block as it combines the benefits of the oxetane core with a readily functionalizable aryl bromide handle, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
This guide will first detail a proposed synthesis of the starting material, this compound, followed by detailed protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Starting Material: this compound
dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Proposed synthetic pathway for this compound.
Protocol for the Synthesis of this compound (Proposed)
Step 1: Synthesis of 1-Chloro-3-(4-bromophenyl)propan-2-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Epichlorohydrin: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of epichlorohydrin (1.2 eq) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude halohydrin intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Intramolecular Williamson Ether Synthesis
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified 1-chloro-3-(4-bromophenyl)propan-2-ol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions using this compound as the substrate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures.[6] The reaction is generally tolerant of a wide range of functional groups, and in many cases, the free hydroxyl group on the substrate will not require protection.[6]
dot graph "Suzuki_Miyaura_Cycle" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Recommended Suzuki-Miyaura Protocol:
| Parameter | Condition | Rationale |
| Substrate | This compound | Aryl bromide with oxetane and alcohol functionalities. |
| Coupling Partner | Arylboronic acid (1.2 - 1.5 eq) | Readily available and generally stable. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7][8] |
| Ligand | (If using Pd(OAc)₂) SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, especially for sterically demanding substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Carbonates are effective bases for activating the boronic acid and are generally compatible with the oxetane ring. |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without causing decomposition of the oxetane ring. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction enables the arylation of alkenes.[8][9] The choice of ligand and base is crucial to control regioselectivity and avoid side reactions. The free hydroxyl group is generally tolerated.
Recommended Heck Protocol:
| Parameter | Condition | Rationale |
| Substrate | This compound | Aryl bromide. |
| Coupling Partner | Alkene (e.g., acrylate, styrene) (1.5-2.0 eq) | The nature of the alkene will influence the reaction conditions. |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective precatalyst for the Heck reaction.[7] |
| Ligand | P(o-tolyl)₃ or PPh₃ (4-10 mol%) | Triarylphosphines are standard ligands for the Heck reaction. For more challenging substrates, Buchwald-type ligands can be considered.[10] |
| Base | Et₃N or K₂CO₃ (2-3 eq) | An organic or inorganic base is required to regenerate the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction compared to Suzuki coupling. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Experimental Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the ligand.
-
Add the base and the solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The presence of a free hydroxyl group can sometimes interfere with the catalytic cycle, and protection may be necessary. However, with the appropriate choice of ligand and base, protecting-group-free amination is often achievable.
dot graph "Buchwald_Hartwig_Cycle" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Recommended Buchwald-Hartwig Protocol (Protecting-Group-Free):
| Parameter | Condition | Rationale |
| Substrate | This compound | Aryl bromide with a free hydroxyl group. |
| Coupling Partner | Primary or secondary amine (1.2-1.5 eq) | A wide range of amines can be used. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common palladium sources for this reaction. |
| Ligand | RuPhos, XPhos, or BrettPhos (2-8 mol%) | Bulky, electron-rich biarylphosphine ligands are crucial for efficient C-N bond formation. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 eq) | A strong, non-nucleophilic base is required. The choice of base can influence the outcome, especially with a free hydroxyl group. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the amine and aryl bromide. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Experimental Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Considerations for the Hydroxyl Group:
If the protecting-group-free approach yields a complex mixture or low yield, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether may be necessary. The choice of protecting group should be orthogonal to the cross-coupling conditions and allow for facile deprotection without affecting the oxetane ring.
Troubleshooting and Optimization
-
Low Yield: Increase catalyst/ligand loading, screen different ligands or bases, or increase the reaction temperature. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: Common side reactions include hydrodehalogenation of the starting material or homo-coupling of the coupling partners. Adjusting the ligand-to-metal ratio or changing the base can often mitigate these issues.
-
Oxetane Ring Opening: While generally stable, the oxetane ring can be sensitive to strongly acidic conditions or prolonged heating at very high temperatures.[11] If ring-opening is suspected, consider using milder bases and the lowest effective reaction temperature.
-
Purification: The polarity of the oxetane and hydroxyl groups may require more polar solvent systems for column chromatography. Residual palladium can often be removed by treatment with a scavenger resin or by filtration through a pad of activated carbon.[12][13]
Conclusion
This compound is a promising building block for the synthesis of novel chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this substrate in a variety of palladium-catalyzed cross-coupling reactions. By understanding the interplay between the substrate's functional groups and the reaction conditions, chemists can unlock the full potential of this versatile molecule in their synthetic endeavors.
References
Sources
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- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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- 9. Heck Reaction [organic-chemistry.org]
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Application Notes and Protocols for the Incorporation of Oxetane Motifs into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of oxetane motifs has emerged as a powerful tool in modern medicinal chemistry, offering a compelling strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth exploration of the rationale behind utilizing oxetanes, detailed protocols for their synthesis and incorporation, and robust methodologies for evaluating their impact on key drug-like properties. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers with the practical knowledge to effectively leverage oxetane chemistry in their drug discovery programs.
The Strategic Value of Oxetanes in Drug Design: A Paradigm Shift in Physicochemical Property Modulation
The four-membered cyclic ether, oxetane, has garnered significant attention as a versatile building block in drug discovery.[1] Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[2][3] The introduction of an oxetane ring can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences.[2]
The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pairs, rendering it a potent hydrogen bond acceptor.[4] This characteristic often leads to a significant enhancement in aqueous solubility, a critical parameter for oral bioavailability.[4][5] Furthermore, the compact and sp3-rich nature of the oxetane scaffold can be strategically employed to block metabolically labile sites, thereby improving metabolic stability, without substantially increasing molecular weight or lipophilicity.[6]
The decision to incorporate an oxetane is often driven by the need to overcome specific liabilities in a lead compound. For instance, replacing a metabolically susceptible gem-dimethyl group with an oxetane can mitigate oxidative metabolism, while substituting a carbonyl group can prevent enzymatic reduction and improve chemical stability.[7]
Synthetic Strategies for Incorporating Oxetane Motifs
The successful integration of oxetane motifs into bioactive molecules hinges on the selection of an appropriate synthetic strategy. The choice of method is often dictated by the desired substitution pattern on the oxetane ring and the stage at which the motif is introduced in the synthetic sequence.
De Novo Synthesis of the Oxetane Ring
The intramolecular Williamson ether synthesis is a cornerstone for constructing the oxetane ring, involving the cyclization of a 1,3-halohydrin or a related substrate.[4]
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the quantitative deprotonation of the alcohol to form the nucleophilic alkoxide. The use of a weaker base may result in incomplete reaction or slower reaction rates.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the sodium cation without interfering with the nucleophilicity of the alkoxide.
-
Temperature: The reaction is typically performed at room temperature to reflux to overcome the activation energy for the formation of the strained four-membered ring.
-
Leaving Group: A good leaving group, such as a tosylate, mesylate, or halide (iodide or bromide), is essential for an efficient SN2 reaction.
Experimental Protocol: Synthesis of a 3-Substituted Oxetane from a 1,3-Diol
This protocol describes the conversion of a 1,3-diol to an oxetane via a one-pot tosylation and cyclization.
Materials:
-
1,3-Diol (1.0 eq)
-
Tosyl chloride (TsCl) (1.1 eq)
-
Pyridine (as solvent and base)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
TLC Monitoring: Set up a thin-layer chromatography (TLC) system to monitor the reaction progress.
-
Reaction Setup: To a solution of the 1,3-diol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tosyl chloride (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Tosyl Intermediate): Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated intermediate.
-
Cyclization Setup: Dissolve the crude mono-tosylated intermediate in anhydrous THF. To a separate flask containing a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, slowly add the solution of the mono-tosylated intermediate.
-
Cyclization Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until TLC analysis indicates the formation of the oxetane product.
-
Work-up (Oxetane Product): Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
The successful formation of the oxetane can be confirmed by 1H and 13C NMR spectroscopy. Characteristic signals for the oxetane ring protons typically appear in the range of 4.0-5.0 ppm.
-
Mass spectrometry will confirm the molecular weight of the desired product.
Functionalization of Pre-existing Oxetane Building Blocks
Commercially available oxetane building blocks, such as oxetan-3-one and 3-amino-oxetane, offer a more direct approach to incorporating the oxetane motif, particularly in late-stage functionalization.[3][8]
Reductive amination is a robust and widely used method for the synthesis of 3-amino-oxetanes.[6]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the intermediate iminium ion.
Experimental Protocol: Synthesis of a 3-(Alkylamino)oxetane
Materials:
-
Oxetan-3-one (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Successful amination is confirmed by the appearance of signals corresponding to the alkylamino group in the 1H and 13C NMR spectra and the disappearance of the ketone signal from oxetan-3-one.
-
Mass spectrometry will verify the molecular weight of the final product.
Evaluating the Impact of Oxetane Incorporation: Key Physicochemical and Pharmacokinetic Assays
A critical aspect of incorporating oxetane motifs is the empirical validation of their effects on the properties of the parent molecule. The following protocols outline standard assays for this purpose.
Aqueous Solubility Assessment
Causality of Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is a high-throughput method suitable for early-stage screening, where a DMSO stock solution is diluted into an aqueous buffer.[9][10] Thermodynamic solubility is a more accurate measure of equilibrium solubility and is preferred for lead optimization.[9]
-
Buffer System: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.
-
Detection Method: High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is the gold standard for quantifying the concentration of the dissolved compound.
Protocol: Kinetic Aqueous Solubility by HPLC-UV
Materials:
-
Test compound (as a 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the test compound in a 50:50 mixture of acetonitrile and water to generate a standard curve.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution of the test compound to 198 µL of PBS (pH 7.4) in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer an aliquot of the supernatant to an HPLC vial and analyze by HPLC-UV.
-
Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve.
Self-Validation:
-
The standard curve should have a correlation coefficient (R²) of >0.99.
-
The coefficient of variation (CV) for the triplicate measurements should be less than 15%.
In Vitro Metabolic Stability Assay
Causality of Experimental Choices:
-
Microsomes: Liver microsomes (human or from other species) contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism.[11][12]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to maintain a sufficient concentration of NADPH throughout the incubation.[12]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the disappearance of the parent compound over time.[11]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Materials:
-
Test compound (as a 1 mM stock solution in DMSO)
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plate
-
Incubator/shaker at 37 °C
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Self-Validation:
-
Include a positive control compound with known metabolic instability (e.g., verapamil) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.
-
The disappearance of the test compound should follow first-order kinetics.
Data Presentation and Interpretation
To facilitate a clear comparison of the impact of oxetane incorporation, quantitative data should be summarized in well-structured tables.
Table 1: Comparative Physicochemical Properties of an Oxetane-Containing Analog and its Precursor
| Compound | Structure | Aqueous Solubility (µg/mL) | LogD (pH 7.4) | pKa |
| Precursor | [Insert Structure] | 5.2 | 3.1 | 8.5 |
| Oxetane Analog | [Insert Structure] | 78.5 | 2.4 | 7.9 |
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Structure | In Vitro Half-life (t1/2, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Precursor | [Insert Structure] | 15 | 46.2 |
| Oxetane Analog | [Insert Structure] | > 60 | < 11.6 |
Visualization of Key Concepts
Workflow for Oxetane Incorporation and Evaluation
Caption: Mechanism of intramolecular Williamson etherification.
Safety and Handling Considerations
The synthesis of oxetanes often involves the use of hazardous reagents that require careful handling.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. [13]It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, is mandatory. [13]* Oxetan-3-one: A flammable liquid and vapor that is harmful if swallowed and causes skin and eye irritation. [14][15]It should be handled in a well-ventilated fume hood with appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. [13][14][15]Ensure that appropriate fire extinguishing media (e.g., dry powder) are readily available.
Conclusion
The incorporation of oxetane motifs represents a valuable and increasingly utilized strategy in drug discovery. By understanding the underlying principles of their effects on molecular properties and by employing robust synthetic and analytical protocols, researchers can effectively harness the power of oxetanes to optimize lead compounds and accelerate the development of new therapeutics. The detailed application notes and protocols provided herein serve as a comprehensive resource to guide these efforts, fostering a more rational and efficient approach to drug design.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Bull, J. A., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the matched molecular pair analysis to identify a novel class of GPR119 agonists. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Sun, H., Tastan, O. Y., & Wuest, W. M. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 12(16), 1509-1528. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Poorly soluble compounds in early drug discovery: an update on in silico, in vitro and in vivo prediction models. Expert opinion on drug metabolism & toxicology, 3(6), 803-817. [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 3-Oxetanone. [Link]
-
de Nanteuil, F., Defrance, T., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12618-12635. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Troubleshooting & Optimization
Technical Support Center: Minimizing Byproduct Formation in Oxetane Synthesis
Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable four-membered rings while minimizing the formation of unwanted byproducts. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to support your research and development endeavors.
I. Overview of Challenges in Oxetane Synthesis
The synthesis of oxetanes is often challenging due to the inherent ring strain of the four-membered ether, which makes their formation kinetically and thermodynamically less favorable compared to their five- and six-membered counterparts.[1] This often leads to lower yields and the formation of various byproducts. The two most common methods for constructing the oxetane ring, the intramolecular Williamson ether synthesis and the Paternò-Büchi reaction, each present a unique set of challenges that can lead to significant byproduct formation if not properly controlled.
This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions to help you achieve higher yields and purity in your oxetane syntheses.
II. Troubleshooting Guide: Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a widely used method for forming the oxetane ring from a 1,3-halohydrin or a similar substrate with a hydroxyl group and a leaving group in a 1,3-relationship.[1] However, this reaction is often plagued by competing side reactions, most notably Grob fragmentation and E2 elimination.[1]
Frequently Encountered Issues & Solutions (Q&A Format)
Q1: My oxetane synthesis via Williamson etherification is resulting in low yields and a significant amount of an alkene byproduct. What is happening and how can I fix it?
A1: This is a classic case of the competing Grob fragmentation or E2 elimination reaction outcompeting the desired intramolecular SN2 cyclization.[1] The base, solvent, and the nature of the leaving group all play a crucial role in determining the ratio of cyclization to elimination products.
-
Mechanism of Byproduct Formation: The alkoxide formed upon deprotonation of the hydroxyl group can either attack the carbon bearing the leaving group (SN2 cyclization to form the oxetane) or act as a base to abstract a proton, leading to elimination (Grob fragmentation or E2) and the formation of an alkene and an aldehyde or ketone.
Competition between SN2 cyclization and Grob fragmentation. -
Troubleshooting Strategies:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred to favor deprotonation without promoting elimination. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF are often excellent choices.[1] While potassium tert-butoxide (KOtBu) is a strong base, its bulkiness can sometimes favor elimination.[1]
-
Solvent Selection: Polar aprotic solvents such as THF or DMF are recommended as they solvate the metal cation without hindering the nucleophilicity of the alkoxide.[2]
-
Leaving Group: The choice of leaving group is critical. While halides (I > Br > Cl) are commonly used, sulfonate esters like tosylates (Ts) or mesylates (Ms) are often superior leaving groups that can promote the desired SN2 reaction.[1] However, a very good leaving group can sometimes favor elimination if the substrate is sterically hindered.
-
Reaction Temperature: Lowering the reaction temperature can often favor the SN2 pathway over elimination.
-
Q2: I am attempting to synthesize a 3,3-disubstituted oxetane and am observing low conversion of my starting diol.
A2: The synthesis of 3,3-disubstituted oxetanes can be particularly challenging due to steric hindrance around the reaction centers. A common route involves the tosylation of a diol followed by base-mediated cyclization.[1]
-
Potential Issues & Solutions:
-
Incomplete Tosylation: Ensure complete conversion of the diol to the monotosylate. This can be monitored by TLC. If tosylation is incomplete, consider using a slight excess of tosyl chloride and a suitable base like pyridine or triethylamine.
-
Steric Hindrance: The increased substitution can hinder the intramolecular SN2 reaction. In such cases, using a stronger base or a more reactive leaving group might be necessary. However, be mindful that this can also increase the rate of elimination. A careful optimization of the base and leaving group combination is key.
-
One-Pot Procedure: A one-pot procedure where the diol is first converted to an iodide in situ followed by the addition of a base can be effective for some substrates.[1]
-
Q3: My Williamson ether synthesis is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: The Williamson ether synthesis is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group.[2] If your starting material is a single diastereomer, the oxetane product should also be a single diastereomer. The formation of a mixture of diastereomers suggests that either your starting material is not stereochemically pure or a competing reaction that scrambles the stereocenter is occurring.
-
Troubleshooting Stereoselectivity:
-
Purity of Starting Material: Verify the stereochemical purity of your starting 1,3-halohydrin or diol.
-
Reaction Conditions: Ensure that the reaction conditions are not promoting any side reactions that could lead to epimerization. For example, overly harsh basic conditions or prolonged reaction times at elevated temperatures could be problematic.
-
III. Troubleshooting Guide: Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3] While atom-economical, this reaction can be non-selective and produce a variety of byproducts, especially when using high-energy UV light.[4]
Frequently Encountered Issues & Solutions (Q&A Format)
Q1: My Paternò-Büchi reaction is giving a complex mixture of products with low yield of the desired oxetane. What are the likely side reactions?
A1: The high energy of UV light often used in Paternò-Büchi reactions can lead to a number of undesired side reactions.
-
Common Byproducts and Their Formation:
-
Alkene Dimerization: The excited alkene can dimerize.
-
Carbonyl Decomposition: The excited carbonyl can undergo other photochemical reactions, such as Norrish Type I or II cleavage.
-
Isomerization of Products: The oxetane product itself can be photochemically unstable and undergo isomerization or decomposition.
-
Formation of Regioisomers: The reaction can often produce a mixture of regioisomeric oxetanes.
Byproduct formation pathways in the Paternò-Büchi reaction. -
-
Troubleshooting Strategies:
-
Use of Visible Light and Photosensitizers: Switching from UV to visible light and using a suitable photosensitizer can significantly reduce side reactions.[4][5] The photosensitizer absorbs the light and then transfers the energy to the carbonyl compound, allowing the reaction to proceed under milder conditions. Common photosensitizers include iridium and ruthenium complexes.[5]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar solvents are often preferred.[6]
-
Temperature Control: Performing the reaction at low temperatures can improve selectivity and reduce the rate of side reactions.[5]
-
Q2: I am trying to perform a Paternò-Büchi reaction with an aliphatic ketone, but the reaction is not proceeding. What can I do?
A2: Aliphatic ketones often have higher triplet energies and may not be efficiently excited by the same conditions used for aromatic ketones.
-
Strategies for Aliphatic Ketones:
-
Higher Energy Light Source: If using a photosensitizer, ensure it has a high enough triplet energy to excite the aliphatic ketone. Alternatively, a higher energy light source (shorter wavelength) may be necessary, but this also increases the risk of side reactions.
-
Intramolecular Reactions: If possible, an intramolecular Paternò-Büchi reaction can be more efficient for less reactive substrates.
-
Q3: How can I improve the regioselectivity of my Paternò-Büchi reaction?
A3: The regioselectivity of the Paternò-Büchi reaction is influenced by both electronic and steric factors of the alkene and the excited carbonyl. The reaction generally proceeds through the more stable biradical intermediate.[3]
-
Improving Regioselectivity:
-
Substrate Modification: Modifying the substituents on the alkene or carbonyl can influence the stability of the intermediate biradicals and thus direct the regioselectivity.
-
Use of Lewis Acids: In some cases, the addition of a Lewis acid can coordinate to the carbonyl oxygen and alter the electronic properties, thereby influencing the regioselectivity.
-
IV. Detailed Experimental Protocols
Protocol 1: General Procedure for Oxetane Synthesis via Intramolecular Williamson Etherification of a 1,3-Diol
This protocol is adapted from the work of Mandal and co-workers for the one-pot synthesis of oxetanes from 1,3-diols.[1]
Materials:
-
1,3-diol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-diol (1.0 equiv), triphenylphosphine (1.2 equiv), and imidazole (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add iodine (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting diol is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully add sodium hydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the intermediate iodide is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.[7]
| Parameter | Typical Range/Value | Notes |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
| Base | NaH, KH, KOtBu | NaH is often a good starting point.[1] |
| Solvent | THF, DMF | Anhydrous conditions are crucial. |
Protocol 2: General Procedure for Oxetane Synthesis via Paternò-Büchi Reaction Using Visible Light
This protocol is a general guideline for a visible-light-mediated Paternò-Büchi reaction using an iridium photosensitizer.[4]
Materials:
-
Carbonyl compound
-
Alkene
-
Iridium photosensitizer (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Photoreactor equipped with a blue LED light source (e.g., 450 nm)[5]
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel suitable for photochemistry (e.g., a quartz tube), dissolve the carbonyl compound (1.0 equiv), the alkene (1.5-3.0 equiv), and the iridium photosensitizer (1-5 mol%) in the anhydrous and degassed solvent.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with the blue LED light source at a controlled temperature (e.g., room temperature or below) until the starting carbonyl compound is consumed (monitor by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.[7]
| Parameter | Typical Range/Value | Notes |
| Photosensitizer | Iridium or Ruthenium complexes | Choice depends on the substrate. |
| Light Source | Blue LEDs (450-470 nm) | Safer and more selective than UV lamps.[5] |
| Temperature | -78 °C to room temperature | Lower temperatures can improve selectivity.[5] |
| Solvent | Dichloromethane, Acetonitrile | Must be transparent to the wavelength of light used. |
V. Frequently Asked Questions (FAQs)
Q1: How do I purify my oxetane product from the reaction mixture?
A1: Flash column chromatography on silica gel is the most common method for purifying oxetanes.[7] The choice of eluent will depend on the polarity of your product and any byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. It is important to first perform a TLC analysis to determine the optimal solvent system for separation.
Q2: How can I confirm the structure of my oxetane product and identify any byproducts?
A2: A combination of spectroscopic techniques is essential for structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the structure of your oxetane. The protons on the oxetane ring typically appear in a characteristic region of the ¹H NMR spectrum. ¹³C NMR can confirm the presence of the four-membered ring carbons.[8]
-
Mass Spectrometry (MS): MS will provide the molecular weight of your product and can help identify byproducts.[8]
-
Infrared (IR) Spectroscopy: The C-O stretch of the ether in the oxetane ring will have a characteristic absorption in the IR spectrum.
Q3: Are there any alternative, high-selectivity methods for oxetane synthesis?
A3: Yes, several other methods have been developed to improve the selectivity of oxetane synthesis.
-
Mitsunobu Reaction: The cyclization of 1,3-diols under Mitsunobu conditions can be a mild and stereoselective method for oxetane formation.[9]
-
Ring Contraction: Ring contraction of 5-membered rings, such as γ-lactones, can be an effective strategy for synthesizing certain oxetanes.[4]
-
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, is an emerging area for the enantioselective synthesis of oxetanes.[10]
VI. References
-
Mandal, D. et al. A convenient one-pot synthesis of cyclic ethers from diols. Tetrahedron Letters2006 , 47 (49), 8679-8682. [Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Bull, J. A. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews2016 , 116 (19), 12150-12233. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
-
Klán, P. et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry2024 , 20, 101-163. [Link]
-
A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. MDPI. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH. [Link]
-
D'Auria, M. The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences2019 , 18 (10), 2297-2351. [Link]
-
Synthesis of oxetanes. Organic Chemistry Portal. [Link]
-
Process for the preparation of oxetan-3-carboxylic acids. Google Patents.
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. ACS Publications. [Link]
-
Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
-
Synthesis of oxetanes from diols. ResearchGate. [Link]
-
Biocatalytic enantioselective formation and ring-opening of oxetanes. ResearchGate. [Link]
-
Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]
-
The Paternò-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. The University of Manchester. [Link]
-
troubleshooring flash chromatography purification. Reddit. [Link]
-
Oxetanes in Drug Discovery Campaigns. PMC. [Link]
-
Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. ResearchGate. [Link]
-
The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
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- 10. researchgate.net [researchgate.net]
Oxetane Synthesis Technical Support Center: Strategies for Regioselective Control
Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the four-membered oxetane ring with high regiochemical control. Oxetanes are of immense interest in medicinal chemistry as their unique properties—polarity, metabolic stability, and ability to act as hydrogen bond acceptors—make them valuable isosteres for commonly used groups like gem-dimethyl or carbonyls.[1][2] However, their synthesis, particularly with predictable regioselectivity, remains a significant challenge.[2]
This document moves beyond standard protocols to provide troubleshooting guides and in-depth FAQs, explaining the causality behind experimental choices to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses fundamental questions regarding the factors that govern regioselectivity in the most common oxetane synthesis methodologies.
Q1: What is the primary factor controlling regioselectivity in the Paternò-Büchi reaction?
A1: The regioselectivity of the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is predominantly governed by the stability of the 1,4-biradical intermediate formed during the reaction.[3][4] The reaction typically proceeds via the triplet excited state of the carbonyl, which adds stepwise to the alkene. The initial C-O or C-C bond forms in a way that generates the most stable possible biradical. For example, the oxygen atom of the excited carbonyl will typically add to the alkene carbon that can best stabilize a radical (e.g., the more substituted carbon), leaving the other radical on the carbon best stabilized by the carbonyl's substituent.
Q2: How do the electronics of the alkene and carbonyl partners influence the regiochemical outcome?
A2: The electronic nature of both reactants is critical.
-
Alkene Electronics: Electron-rich alkenes (like enol ethers or enamines) are excellent substrates. The nucleophilic oxygen of the excited carbonyl preferentially attacks the more electron-deficient carbon of the alkene double bond, or conversely, the electrophilic carbonyl carbon attacks the more electron-rich (nucleophilic) carbon of the alkene. The goal is always to form the most stable biradical intermediate. For instance, in the reaction of benzophenone with an ethyl vinyl ether, the major regioisomer results from the formation of a more stabilized radical adjacent to the ether oxygen.[3]
-
Carbonyl Electronics: The nature of the carbonyl's excited state (n,π* vs. π,π*) also plays a role. Carbonyls with a lower energy triplet state are often preferred.[5] The regioselectivity can be rationalized using frontier molecular orbital (FMO) theory or by considering the hard-soft acids and bases (HSAB) principle.[3]
Q3: Can I synthesize oxetanes from precursors other than carbonyls and alkenes to avoid regioselectivity issues?
A3: Absolutely. Several methods bypass the challenges of the Paternò-Büchi reaction.
-
Intramolecular Williamson Etherification: This is one of the most reliable methods, starting from a 1,3-diol or a 1,3-halohydrin.[1][6] Regioselectivity is predetermined by the structure of the linear precursor. The primary challenge here is the synthesis of the precursor and avoiding competing elimination reactions (Grob fragmentation).[1][6]
-
Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides (e.g., from trimethyloxosulfonium iodide) can furnish oxetanes.[1] The regioselectivity is controlled by the initial nucleophilic attack of the ylide on the less sterically hindered carbon of the epoxide, which is a highly predictable process.[1]
-
Modern Photocatalytic Methods: Recent advances allow for oxetane synthesis from simple alcohols via C–H functionalization.[6][7] A photocatalyst initiates a hydrogen atom transfer (HAT) from the alcohol, the resulting radical adds to a vinyl sulfonium salt (or similar radical acceptor), and an in-situ cyclization occurs.[2][7] Regioselectivity is dictated by the initial HAT step, which is often predictable based on C-H bond strength.
Troubleshooting Guide: Poor Regioselectivity
This section provides a structured approach to diagnosing and solving common issues encountered during oxetane synthesis.
Problem 1: My Paternò-Büchi reaction yields a mixture of regioisomers or the undesired regioisomer.
-
Potential Cause A: Unfavorable Biradical Stability. The predicted stability of the intermediate biradical may not align with the experimental outcome due to subtle electronic or steric factors.
-
Suggested Solution: Re-evaluate your substrates. If possible, modify the alkene or carbonyl to further stabilize the desired biradical intermediate. For example, adding a larger steric group to one side of the alkene can physically block one reaction trajectory. The diagram below illustrates how the stability of the two possible 1,4-biradical intermediates dictates the final product ratio.
Caption: Regioselectivity is determined by the most stable biradical pathway.
-
-
Potential Cause B: Solvent Effects. In some cases, highly polar solvents can alter the reaction mechanism, potentially favoring an electron transfer pathway which can lead to a different regiochemical outcome.[3]
-
Suggested Solution: Screen a range of solvents. Start with non-polar solvents like benzene or cyclohexane, which are standard for many Paternò-Büchi reactions.[8] Compare the results with those from more polar aprotic solvents like acetonitrile. A significant change in the regioisomeric ratio may indicate a mechanistic switch.
-
-
Potential Cause C: Competing Singlet and Triplet Pathways. While many reactions proceed through the triplet state, some carbonyls (especially aliphatic ones) can react via a singlet excited state, which may have different selectivity rules.[9]
-
Suggested Solution: To favor a triplet mechanism, consider adding a triplet sensitizer like acetone or benzophenone if your carbonyl compound has low intersystem crossing efficiency. Conversely, if you suspect a triplet state is giving poor selectivity, you might explore direct irradiation of a substrate that reacts primarily from the singlet state, though this is less common.
-
Problem 2: My Williamson etherification is giving low yields and significant elimination byproducts.
-
Potential Cause: Grob Fragmentation. The base-mediated formation of the alkoxide can trigger a competing Grob fragmentation pathway, especially if the leaving group and the C-C bond are anti-periplanar. This is a common side reaction in the synthesis of strained rings.[1][6]
-
Suggested Solution 1 (Milder Conditions): Switch to a less-hindered, milder base (e.g., K₂CO₃ instead of NaH or KOtBu) and run the reaction at a lower temperature for a longer duration. This can favor the S_N2 cyclization over the E2-like fragmentation.
-
Suggested Solution 2 (Change Leaving Group): The choice of leaving group is critical. Mesylates and tosylates are common.[1] If fragmentation persists, consider using a bulkier leaving group (e.g., a nosylate or brosylate) which might sterically disfavor the alignment required for fragmentation. The workflow below outlines a decision-making process for optimizing this cyclization.
Caption: Troubleshooting workflow for Williamson etherification.
-
Data Summary Table
The regioselectivity of the Paternò-Büchi reaction is highly substrate-dependent. The following table provides a general guide for the expected major regioisomer based on the electronic properties of the alkene reacting with benzaldehyde (PhCHO). The major product arises from the formation of the most stable 1,4-biradical intermediate.
| Alkene Substrate (R-CH=CH₂) | Electronic Nature of 'R' | Expected Major Regioisomer | Rationale for Biradical Stability |
| Ethyl vinyl ether (-OEt) | Strong π-donor | 2-Phenyl-3-ethoxyoxetane | Radical at C3 is stabilized by the adjacent oxygen atom. |
| Styrene (-Ph) | π-donor / Resonance | 2,3-Diphenyloxetane | Radical at C3 is a stabilized benzylic radical. |
| Propylene (-CH₃) | Weak σ-donor | 2-Phenyl-4-methyloxetane | Radical at C4 is a more stable secondary radical. |
| Acrylonitrile (-CN) | Strong π-acceptor | 2-Phenyl-3-cyanooxetane | Radical at C3 is stabilized by the cyano group. |
Experimental Protocols
Protocol 1: Regioselective Paternò-Büchi Reaction with an Electron-Rich Alkene
This protocol is a representative example for the reaction between benzaldehyde and 2,3-dihydrofuran, which typically shows good regioselectivity.[9]
-
Preparation: In a quartz photoreactor tube, dissolve freshly distilled benzaldehyde (1.0 eq) and 2,3-dihydrofuran (1.5 eq) in dry, degassed benzene (0.1 M concentration with respect to benzaldehyde).
-
Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Seal the tube and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp). Use a Pyrex filter to block wavelengths below 300 nm to minimize side reactions.[8] Irradiate the solution at room temperature with constant stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots. The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomeric oxetane product. The regioselectivity is typically >95:5 in favor of the adduct formed from the more stable biradical.[3]
Protocol 2: Regioselective Oxetane Synthesis via Intramolecular Williamson Etherification
This protocol describes the synthesis of a 2-substituted oxetane from a commercially available 1,3-diol.[1]
-
Selective Activation: Dissolve the 1,3-diol (1.0 eq) in dry dichloromethane (DCM) with pyridine (1.2 eq) at 0 °C under an argon atmosphere. Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction selectively tosylates the less sterically hindered primary alcohol.
-
Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the mono-tosylated diol.
-
Cyclization: Dissolve the purified mono-tosylate (1.0 eq) in dry tetrahydrofuran (THF) (0.2 M). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Heating: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Purification: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired oxetane. This method provides excellent and predictable regioselectivity.[1]
References
-
10 ResearchGate.
-
3 MDPI.
-
11 SciSpace.
-
9 RSC Publishing.
-
7 ACS Publications.
-
4 ResearchGate.
-
12 Indian Academy of Sciences.
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13 RSC Publishing.
-
14 L.S.College, Muzaffarpur.
-
15 NIH PMC.
-
16 Organic Chemistry Portal.
-
17 RSC Publishing.
-
18 YouTube.
-
8 NIH PMC.
-
1 ACS Publications.
-
5 Denmark Group, University of Illinois Urbana-Champaign.
-
6 Beilstein Journals.
-
2 NIH PMC.
-
19 ResearchGate.
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- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for Cross-Coupling Reactions with (3-(4-Bromophenyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 3-aryl-3-(hydroxymethyl)oxetane scaffold has emerged as a valuable structural motif. This guide provides a comprehensive comparative analysis of various catalytic systems for the functionalization of a key intermediate, (3-(4-Bromophenyl)oxetan-3-yl)methanol, through palladium and nickel-catalyzed cross-coupling reactions. By examining the nuances of Suzuki, Heck, and Buchwald-Hartwig couplings, this document aims to equip researchers with the insights needed to make informed decisions in catalyst selection, ultimately accelerating the synthesis of novel and complex molecular entities.
The Strategic Importance of the 3-Aryl-3-(hydroxymethyl)oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of lead compounds. The presence of both an aryl group and a hydroxymethyl functionality at the 3-position of the oxetane ring in this compound offers two distinct points for molecular elaboration, making it a versatile building block for creating diverse chemical libraries. The bromine atom on the phenyl ring serves as a convenient handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Synthesis of the Core Scaffold: this compound
Before delving into the comparative analysis of coupling catalysts, it is essential to understand the synthesis of the starting material. A common route to 3,3-disubstituted oxetanes involves a Williamson etherification approach. For this compound, a plausible synthetic pathway, drawing inspiration from the synthesis of analogous structures, is outlined below. This multi-step synthesis begins with the appropriate substituted dimethyl malonate, proceeds through reduction and tosylation, and culminates in a base-mediated cyclization.
Caption: Plausible synthetic route to this compound.
Comparative Analysis of Catalytic Systems for C-C and C-N Bond Formation
The true synthetic utility of this compound is realized through the strategic functionalization of its aryl bromide moiety. Here, we compare and contrast the performance of different catalysts in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig.
Suzuki-Miyaura Coupling: Forging New C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The choice of catalyst is critical, especially when dealing with sterically demanding substrates like our target molecule, where the oxetane and hydroxymethyl groups are in close proximity to the reactive center.
Catalyst Systems and Performance:
While direct comparative studies on this compound are not extensively reported in the literature, we can draw valuable insights from reactions on structurally similar and sterically hindered aryl bromides. A particularly relevant study highlights the efficacy of a nickel-based catalyst for the synthesis of 3-aryloxetanes.[2]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference/Notes |
| NiCl₂ (dppp) | Arylboronic acid | K₃PO₄ | Dioxane | 80 | Good to Excellent | [2] Highly effective for sterically hindered substrates. |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good | A standard, versatile catalyst for Suzuki couplings.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | K₂CO₃ | Toluene | RT | High | Effective for unreactive aryl chlorides, suggesting high activity for aryl bromides.[4] |
| Pd/AntPhos | Secondary alkylboronic acids | - | - | - | High | Specifically designed for sterically demanding couplings.[5] |
Experimental Insight & Causality:
The success of the NiCl₂(dppp) system in the synthesis of 3-aryloxetanes suggests that nickel catalysis is a strong contender for the Suzuki coupling of this compound.[2] The dppp (1,3-bis(diphenylphosphino)propane) ligand provides the right balance of steric bulk and electron-donating properties to facilitate the catalytic cycle with the sterically encumbered oxetane substrate.
For palladium-based systems, Pd(PPh₃)₄ is a workhorse catalyst, and its use in the coupling of other 4-bromophenyl derivatives suggests it would be a reliable, albeit potentially less active, choice.[3] For more challenging couplings, catalyst systems employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃ ) or specialized ligands like AntPhos are often necessary to overcome the steric hindrance and achieve high yields.[4][5] These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination step to form the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Heck Coupling: Vinylation of the Aryl Ring
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6] This transformation is invaluable for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations.
Catalyst Systems and Performance:
The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity in the Heck reaction. For substrates like this compound, a phosphine-free or a robust phosphine-ligated palladium catalyst is generally preferred.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ | Styrene | NEt₃ | DMF | 100 | Good | A common phosphine-free catalyst system.[7] |
| PdCl₂(PPh₃)₂ | Acrylate | KOAc | DMA | 150 | Good | Classical catalyst, often requires higher temperatures.[8] |
| Palladacycle Catalysts | Various Alkenes | Various | Various | High | High TONs | Highly active and stable catalysts. |
Experimental Insight & Causality:
Phosphine-free palladium catalysts, such as Pd(OAc)₂ , are often effective for Heck couplings and offer the advantage of simplicity and lower cost.[7] However, for more challenging substrates or to achieve higher turnover numbers, catalyst systems with robust ligands are often employed. Palladacycles, for instance, are known for their high thermal stability and catalytic activity. The steric hindrance around the bromine atom in our substrate may necessitate the use of such highly active catalysts to ensure efficient oxidative addition. The choice of base and solvent also plays a critical role in the reaction outcome and can significantly influence the catalyst's performance.
Heck Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds from aryl halides and amines.[9] This reaction is particularly important in pharmaceutical research, where the arylamine motif is prevalent.
Catalyst Systems and Performance:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. For a sterically hindered substrate like this compound, bulky and electron-rich ligands are essential.
| Catalyst System | Amine Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference/Notes |
| Pd₂(dba)₃ / BINAP | Primary Amines | NaOt-Bu | Toluene | 80-100 | Good | A second-generation catalyst system with broad applicability.[10] |
| Pd(OAc)₂ / XPhos | Various Amines | Cs₂CO₃ | t-BuOH | 100 | High | A highly active and versatile catalyst system for challenging substrates. |
| Pd(OAc)₂ / RuPhos | Secondary Amines | K₃PO₄ | Dioxane | 100 | High | Particularly effective for the coupling of secondary amines.[11] |
Experimental Insight & Causality:
The presence of the hydroxymethyl group on the oxetane ring could potentially interfere with the catalytic cycle, for instance, by coordinating to the palladium center. However, studies on the Buchwald-Hartwig amination of aryl bromides bearing unprotected hydroxyl groups have shown that the reaction can proceed efficiently with the appropriate choice of catalyst and base.[12] Ligands like BINAP , XPhos , and RuPhos are designed to be sterically bulky and electron-rich.[10][11] This combination facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required to deprotonate the amine and facilitate the transmetalation step.
Protocol for Buchwald-Hartwig Amination:
A general procedure for the Buchwald-Hartwig amination of this compound would involve the following steps:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., XPhos) are mixed in an appropriate solvent.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the desired amine, the base (e.g., Cs₂CO₃), and the solvent (e.g., t-BuOH).
-
Catalyst Addition: The pre-formed catalyst solution is then added to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is cooled, quenched, and the product is isolated through standard extraction and purification techniques such as column chromatography.
Conclusion
The functionalization of this compound via cross-coupling reactions opens a gateway to a vast chemical space of novel 3-aryl-3-(hydroxymethyl)oxetane derivatives. This guide has provided a comparative overview of various catalytic systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For Suzuki-Miyaura coupling , both nickel-based catalysts like NiCl₂(dppp) and palladium systems with bulky phosphine ligands such as Pd/AntPhos show great promise for this sterically demanding substrate. For Heck reactions , phosphine-free palladium catalysts or highly active palladacycles are likely to be effective. Finally, for Buchwald-Hartwig amination , the use of sophisticated biarylphosphine ligands like XPhos or RuPhos is crucial for achieving high yields.
The selection of the optimal catalyst will ultimately depend on the specific coupling partner and the desired reaction outcome. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their quest to synthesize the next generation of bioactive molecules.
References
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Duncton, M. A. J., Estiarte, M. A., Tan, D., Kaub, C., O'Mahony, D. J. R., Johnson, R. J., Cox, M., Edwards, W. T., Wan, M., Kincaid, J., & Kelly, M. G. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Gao, C., & Wang, J. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 364-367. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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A Senior Application Scientist's Guide to Assessing the Biological Potential of (3-(4-Bromophenyl)oxetan-3-yl)methanol Derivatives
Executive Summary
The confluence of robust structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive framework for assessing the biological potential of derivatives based on the (3-(4-Bromophenyl)oxetan-3-yl)methanol scaffold. While this specific scaffold remains underexplored in public literature, its constituent parts—the highly valued oxetane ring and the biologically relevant bromophenyl group—provide a strong rationale for its investigation.
This document moves beyond a simple literature review. It synthesizes established principles from analogous chemical systems to build a predictive case for the scaffold's utility, particularly in oncology. We will explore the physicochemical and metabolic advantages conferred by the oxetane moiety, propose likely structure-activity relationships, and provide detailed, field-proven protocols for initiating a screening campaign. This guide is designed for drug discovery professionals seeking to leverage novel chemical matter to address challenging biological targets.
The Strategic Value of the Oxetane Scaffold in Drug Design
The four-membered oxetane ring has emerged from a niche curiosity to a mainstream tool in drug discovery.[1] Its value lies not in its inherent bioactivity, but in its profound ability to modulate the physicochemical properties of a lead compound.[2]
A Superior Bioisostere
Historically, medicinal chemists have used groups like gem-dimethyl or carbonyls to build molecular complexity. The oxetane ring serves as an excellent bioisosteric replacement for these groups, offering distinct advantages:[2][3]
-
Enhanced Aqueous Solubility: The oxygen atom in the oxetane ring is a potent hydrogen bond acceptor, which can dramatically improve a compound's solubility compared to its gem-dimethyl analogue. This is a critical parameter for improving oral bioavailability and formulation feasibility.[4]
-
Improved Metabolic Stability: The strained ring is surprisingly stable to metabolic degradation.[3] Replacing a metabolically vulnerable group with an oxetane can block common sites of cytochrome P450 (CYP) oxidation, extending a compound's half-life.[5][6]
-
Reduced Lipophilicity (logD): In an era where "molecular obesity" is a significant concern, the polar nature of the oxetane can lower a molecule's lipophilicity. This can lead to improved off-target profiles, reducing toxicities related to hERG ion channel binding or phospholipidosis.[5]
-
Vectorial Exit from Binding Pockets: The defined three-dimensional and polar nature of the oxetane can guide a molecule's orientation within a protein's active site, often pointing towards the solvent-exposed region, which can enhance binding affinity and selectivity.[2]
The this compound scaffold places these advantages onto a rigid core, presenting the aryl ring and the methanol group as vectors for targeted chemical modification and interaction with biological targets.
Comparative Landscape: Projecting Activity in Oncology
While direct experimental data for our target scaffold is not publicly available, we can construct a strong hypothesis for its potential by examining related structures. The presence of the bromophenyl moiety is common in compounds with demonstrated anticancer and antimicrobial activities.[7] Furthermore, numerous oxetane-containing molecules have shown potent inhibition of key oncology targets like kinases and epigenetic enzymes.[6]
One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that suppresses the immune response and is a key target in immuno-oncology. Oxetane-containing compounds have demonstrated potent, single-digit nanomolar inhibition of IDO1.[6]
To contextualize the potential of our scaffold, we can compare the performance of a known oxetane-based IDO1 inhibitor with established chemotherapy agents against a relevant cancer cell line.
Table 1: Representative Comparison of Oxetane-Containing Inhibitors and Standard Chemotherapeutics
| Compound / Drug | Class / Target | Cell Line | IC₅₀ (µM) | Rationale for Comparison | Citation |
|---|---|---|---|---|---|
| Compound 33 (Analogue) | Oxetane-based IDO1 Inhibitor | HCT116 (Colon) | ~0.007 (Kᵢ value) | Demonstrates the high potency achievable with an oxetane scaffold against a key oncology target. | [6] |
| 5-Fluorouracil | Antimetabolite | MCF7 (Breast) | ~5.0 | A widely used clinical benchmark for cytotoxicity in breast cancer cell lines. | [7] |
| Compound p2 (Analogue) | 4-(4-Bromophenyl)thiazole | MCF7 (Breast) | 10.2 | Shows the bioactivity of a different scaffold containing the 4-bromophenyl moiety. |[7] |
Note: Data is for structurally analogous or component-sharing compounds to project the potential of the this compound scaffold. The IC₅₀ is the concentration of a drug required for 50% inhibition of cell growth in vitro.[8][9]
This comparison suggests that a molecule combining the potency-driving features of an oxetane with the bio-active bromophenyl group could yield a highly effective anticancer agent.
Postulated Structure-Activity Relationships (SAR)
The link between a molecule's structure and its biological activity is fundamental to medicinal chemistry.[10] For the this compound scaffold, we can postulate several avenues for optimization based on established principles observed in similar compound series.[11][12]
-
Aryl Ring Modification: The 4-bromo position is a key handle for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira). Replacing the bromine with other groups could fine-tune activity. For instance, electron-withdrawing groups might enhance interactions with electron-rich pockets, while larger, hydrophobic groups could probe deeper into a binding site.[13]
-
Methanol Derivatization: The primary alcohol is a prime location for derivatization to explore new interactions and modulate pharmacokinetics.
-
Esterification/Etherification: Could improve cell permeability and act as a prodrug strategy.
-
Conversion to Amines: Introducing a basic center could form salt bridges with acidic residues like aspartate or glutamate in a target protein.
-
-
Oxetane Position: While the 3,3-disubstituted pattern enhances stability, subtle changes to the substituents can have a large impact.[14] The aryl and hydroxymethyl groups create a specific spatial arrangement that will be critical for target engagement.
Experimental Protocols for Biological Assessment
To move from hypothesis to data, a robust and reproducible screening platform is essential.[15][16] The following protocols are designed as self-validating systems to provide a reliable assessment of the biological activity of newly synthesized derivatives.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay is a first-line screen to determine a compound's general cytotoxicity against cancer cell lines. It measures the metabolic activity of viable cells.[9]
A. Causality and Experimental Choices:
-
Cell Line Selection: MCF7 (human breast adenocarcinoma) is chosen as it is a well-characterized, common line used in initial anticancer screens.[7]
-
Endpoint: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases provides a quantitative measure of metabolically active, and therefore viable, cells.
-
Controls: The use of a vehicle control (DMSO) establishes the baseline for 100% viability, while a positive control (e.g., 5-Fluorouracil) validates the assay's ability to detect cytotoxic effects.
B. Detailed Step-by-Step Methodology:
-
Cell Seeding: Plate MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the well should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), or positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC₅₀ value.
Diagram 1: Workflow for MTT Cytotoxicity Assay
Caption: A stepwise workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Kinase Example)
This protocol provides a template for assessing whether derivatives can inhibit a specific enzyme, such as a protein kinase, which are common targets in oncology.
A. Causality and Experimental Choices:
-
Assay Format: A biochemical assay using a purified enzyme allows for direct measurement of inhibition without the complexity of a cellular environment. Formats like ADP-Glo™ or LanthaScreen™ are industry standards.
-
Substrate Concentration: The concentration of the substrate (e.g., ATP for kinases) is typically set at or near its Michaelis-Menten constant (Kₘ).[8] This ensures the assay is sensitive to competitive inhibitors.
-
Controls: A "no enzyme" control provides the background signal, while a "no inhibitor" control defines 100% enzyme activity. A known potent inhibitor (e.g., Staurosporine for many kinases) serves as a positive control to validate the assay.
B. Detailed Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified kinase, peptide substrate, and ATP solution.
-
Compound Plating: In a 384-well plate, add 50 nL of each test compound from the dilution series prepared in Protocol 4.1.
-
Enzyme Addition: Add 5 µL of the enzyme solution to each well, except the "no enzyme" control wells.
-
Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™ reagent, which stops the reaction and measures the amount of ADP produced). Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Signal Generation: Add 20 µL of a kinase detection reagent to convert the signal to luminescence.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against compound concentration to determine the IC₅₀.
Future Outlook
The this compound scaffold represents a promising starting point for a drug discovery campaign. Its design incorporates the well-documented benefits of the oxetane ring with the proven biological relevance of the bromophenyl moiety. The immediate path forward involves the synthesis of a small, focused library of derivatives based on the SAR hypotheses outlined in Section 3.0. Subsequent screening using the detailed protocols in Section 4.0 will provide the crucial data needed to validate this scaffold's potential. Initial hits can then be profiled for ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with genuine therapeutic potential.[17] The logical, data-driven exploration of this novel chemical space could unlock new therapeutic agents for challenging diseases.
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Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]
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Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Oriental Journal of Chemistry. Available at: [Link]
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The Oxetane Moiety: A Modern Isostere for Optimizing Drug-Like Properties
A Head-to-Head Comparison for the Discerning Medicinal Chemist
In the intricate dance of drug design, the strategic modification of a lead compound's structure is paramount to achieving the desired balance of potency, selectivity, and pharmacokinetic properties. Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic configuration, has long been a cornerstone of this process. Among the rising stars in the medicinal chemist's toolbox is the oxetane ring, a four-membered cyclic ether that has demonstrated a remarkable ability to favorably modulate the properties of drug candidates.
This guide provides a comprehensive, head-to-head comparison of the oxetane moiety with other commonly employed isosteres, supported by experimental data and detailed protocols. We will delve into the nuanced effects of this strained ring system on key drug-like properties, offering insights into the causality behind its often-advantageous contributions to drug design.
The Rise of the Oxetane: Beyond a Simple Bioisostere
The utility of the oxetane ring extends beyond its role as a simple mimic of other functional groups. Its unique combination of polarity, metabolic stability, and three-dimensional structure allows it to address multiple drug design challenges simultaneously. While classically considered an isostere of the gem-dimethyl and carbonyl groups, its impact on molecular properties often surpasses that of these traditional bioisosteres, as well as others like cyclobutane and azetidine.
The key to the oxetane's success lies in its inherent physicochemical characteristics:
-
Polarity and Reduced Lipophilicity: The ether oxygen introduces a significant dipole moment, increasing the polarity of the molecule. This often translates to a desirable reduction in lipophilicity (LogD), a critical parameter for optimizing solubility and reducing off-target effects.
-
Metabolic Stability: The strained four-membered ring is generally resistant to metabolic degradation, particularly when substituted at the 3-position. This contrasts with the metabolic liabilities often associated with gem-dimethyl groups (oxidation of methyl groups) and carbonyls (reduction or enzymatic hydrolysis).
-
Aqueous Solubility: The increased polarity and hydrogen bond accepting capability of the oxetane oxygen typically lead to a marked improvement in aqueous solubility, a frequent hurdle in drug development.
-
Three-Dimensionality: The puckered nature of the oxetane ring introduces a greater degree of sp³ character, moving away from the flat, aromatic structures that can be prone to metabolic issues and promiscuous binding.
-
Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can effectively reduce the pKa of the amine. This can be a crucial tool for mitigating hERG liability and improving cell permeability.
Head-to-Head Physicochemical Property Comparison
The decision to incorporate an oxetane into a drug candidate is best made with a clear understanding of its properties relative to other isosteric options. The following tables summarize the comparative effects of oxetane and other isosteres on key physicochemical parameters, based on data from various drug discovery campaigns.
| Isosteric Replacement | Impact on Lipophilicity (LogD) | Impact on Aqueous Solubility | Impact on Metabolic Stability | Key Considerations |
| Oxetane | Generally Decreases | Generally Increases | Generally Increases | Can modulate pKa of nearby amines; introduces a hydrogen bond acceptor. |
| gem-Dimethyl | Increases | Decreases | Can be a site of metabolic oxidation. | Bulky and lipophilic; often used to block metabolism at a specific site. |
| Carbonyl | Variable | Variable | Can be metabolically liable (reduction, hydrolysis). | A strong hydrogen bond acceptor; planar geometry. |
| Cyclobutane | Increases (less than gem-dimethyl) | Decreases | Generally stable | Less polar than oxetane; introduces sp³ character. |
| Azetidine | Decreases (if unsubstituted) | Increases | Generally stable | Introduces a basic center; can be a hydrogen bond donor/acceptor. |
| Thiirane | Increases | Decreases | Can be metabolically oxidized to sulfoxide/sulfone. | Potential for reactivity and toxicity. |
Table 1: Qualitative Comparison of Oxetane and Common Isosteres.
Quantitative Data from Matched Pair Analysis
The true impact of isosteric replacement is best understood through quantitative data from matched molecular pair analysis, where only the isosteric group is varied within a given molecular scaffold.
| Scaffold | Isostere | LogD (pH 7.4) | Aqueous Solubility (µM) | Microsomal Clearance (µL/min/mg) | Reference |
| Diaryl Linker | Methylene | 4.2 | <1 | 150 | [1] |
| gem-Dimethyl | 4.8 | <1 | 120 | [1] | |
| Cyclobutane | 4.5 | <1 | 100 | [1] | |
| Oxetane | 3.5 | 10 | <10 | [1] | |
| Ketone | 3.6 | 8 | <10 | [1] | |
| Piperidine Spirocycle | Carbonyl | 2.1 | 120 | 50 (human), 150 (mouse) | [2] |
| Oxetane | 1.8 | 80 | <10 (human), <20 (mouse) | [2] | |
| Aminobenzoxazine | Cyclopropyl | 2.8 | - | - | [3] |
| Cyclobutyl | 3.1 | - | - | [3] | |
| Oxetane | 2.3 | Significantly Increased | Significantly Increased | [3] |
Table 2: Quantitative Comparison of Physicochemical Properties for Oxetane and Isosteric Analogues.
Case Studies in Drug Discovery
The theoretical advantages of incorporating an oxetane moiety are borne out in numerous successful drug discovery programs.
Case Study 1: mTOR Inhibitors - Mitigating hERG Liability
In a program targeting the mTOR kinase, an initial lead compound displayed potent activity but also significant inhibition of the hERG potassium channel, a major safety concern. The high basicity of a piperidine nitrogen was identified as the likely culprit. By replacing an N-ethyl group with an N-oxetanyl group, the pKa of the piperidine was reduced from 8.8 to 7.1. This subtle modification led to a >100-fold reduction in hERG affinity while maintaining potent mTOR inhibition.
Caption: Optimization of an mTOR inhibitor by replacing an N-ethyl with an N-oxetanyl group.
Case Study 2: EZH2 Inhibitors - Enhancing Solubility and Metabolic Stability
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and a validated cancer target. Early EZH2 inhibitors suffered from poor solubility and rapid metabolic clearance. In one optimization campaign, replacement of a metabolically labile tert-butyl group with a 3-hydroxy-3-methyloxetane moiety resulted in a significant improvement in both aqueous solubility (>10-fold) and metabolic stability in human liver microsomes (t₁/₂ > 60 min vs. 15 min).[4] This was attributed to the increased polarity and the blocking of metabolic oxidation at the benzylic position.
Caption: Simplified EZH2 signaling pathway and the point of intervention for oxetane-containing inhibitors.
Experimental Protocols
To facilitate the direct comparison of oxetane-containing compounds with their isosteric counterparts, we provide the following detailed experimental protocols for key assays.
Kinetic Solubility Assay
This assay provides a high-throughput method for determining the aqueous solubility of a compound, which is a critical parameter for oral absorption and formulation development.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a clear 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS-containing plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Caption: Workflow for the kinetic solubility assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method for predicting the passive permeability of a compound across a lipid membrane, which is a key determinant of oral absorption and blood-brain barrier penetration.
Methodology:
-
Donor Plate Preparation: Prepare a solution of the test compound at a final concentration of 200 µM in a buffer solution (e.g., PBS, pH 7.4) with a low percentage of a co-solvent like DMSO (typically 1-2%). Add this solution to the wells of a 96-well filter plate (the donor plate).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with the same buffer solution, optionally containing a scavenger to prevent back-diffusion.
-
Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Sandwich Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the compound can permeate from the donor to the acceptor compartment through the lipid membrane.
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Caption: Workflow for the microsomal stability assay.
Synthesis of Oxetane-Containing Scaffolds
The increasing utility of oxetanes in drug discovery has spurred the development of robust synthetic methods for their incorporation. The synthesis of 3,3-disubstituted oxetanes, which are often more stable and effective isosteres, is of particular interest. A common and effective strategy involves a Williamson etherification approach.
General Synthetic Route for 3,3-Disubstituted Oxetanes:
-
Malonate Alkylation: A substituted diethyl malonate is alkylated with a protected 2-haloethanol derivative.
-
Reduction: The diester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Monoprotection: One of the primary alcohols is selectively protected, for example, as a silyl ether.
-
Activation of the Remaining Alcohol: The other primary alcohol is activated as a good leaving group, typically by conversion to a tosylate or mesylate.
-
Intramolecular Cyclization: Treatment with a strong base (e.g., sodium hydride) promotes an intramolecular Williamson etherification to form the oxetane ring.
-
Deprotection: The protecting group is removed to yield the final 3,3-disubstituted oxetane.
Conclusion
The oxetane ring has firmly established itself as a valuable isostere in modern drug discovery. Its ability to simultaneously address multiple physicochemical and pharmacokinetic challenges makes it a powerful tool for medicinal chemists. By carefully considering the comparative data and understanding the underlying principles of its effects, researchers can strategically employ the oxetane moiety to design drug candidates with improved profiles and a higher probability of success. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and application of this versatile four-membered ring in the pursuit of new medicines.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(1), 29-57. [Link]
- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(10), 667-672.
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
-
Grygorenko, O. O., & Ryabukhin, S. V. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
-
Vo, D. D., Giret, S., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]
- McLaughlin, M., & Evans, P. A. (2010). The role of oxetanes in drug discovery. Future medicinal chemistry, 2(4), 589-603.
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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EZH2 in normal hematopoiesis and hematological malignancies. Oncotarget, 7(13), 15286. [Link]
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The roles of EZH2 in cancer and its inhibitors. Signal Transduction and Targeted Therapy, 5(1), 1-19. [Link]
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Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature, 528(7582), 424-428. [Link]
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Structure and Function of RSV Surface Glycoproteins. Current topics in microbiology and immunology, 372, 81-104. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 10(10), 1805-1811. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (3-(4-Bromophenyl)oxetan-3-yl)methanol
This document provides essential safety protocols and operational guidance for the handling of (3-(4-Bromophenyl)oxetan-3-yl)methanol. As this compound may be a novel or research-stage chemical, comprehensive, peer-reviewed safety data is limited. Therefore, this guide is built upon a principle of hazard analysis by chemical analogy, dissecting the molecule into its constituent functional groups to establish a robust and cautious personal protective equipment (PPE) and handling strategy. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this substance with the highest degree of safety.
Hazard Analysis by Chemical Analogy: A Proactive Safety Rationale
Due to the absence of a complete hazard profile for this compound, a conservative safety approach is mandatory. We can infer its potential hazards by examining its three primary structural components: the oxetane ring, the bromophenyl group, and the hydroxymethyl (methanol) group.
A structurally similar compound, [3-(Bromomethyl)oxetan-3-yl]methanol, provides a strong basis for our initial assessment. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage (H314), being harmful if swallowed (H302), and potentially causing respiratory irritation (H335)[1]. This strongly suggests that our target compound should be treated, at a minimum, as a corrosive and toxic substance.
-
The Oxetane Ring: This four-membered cyclic ether is a strained ring system. While frequently used in medicinal chemistry to enhance properties like solubility, oxetane rings can be susceptible to ring-opening under certain conditions, such as strong acids or high temperatures[2][3]. The 3,3-disubstituted pattern in our compound generally imparts greater stability, but this potential reactivity necessitates careful handling to avoid unexpected reactions[2].
-
The Bromophenyl Group: Aromatic bromine compounds warrant significant caution. Bromine itself is highly corrosive and toxic[4]. Organobromine compounds can be irritants, and like many halogenated aromatics, they may pose long-term health risks and are often persistent in the environment, requiring specialized disposal[5][6]. Phenolic compounds, a related class, are known for being toxic and rapidly absorbed through the skin[7].
-
The Hydroxymethyl (-CH₂OH) Group: This functional group is the source of the "methanol" suffix. While not methanol itself, the potential for related toxicity exists. Methanol is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, including the optic nerve[8][9][10]. Therefore, preventing dermal and inhalation exposure is critical.
Mandatory Personal Protective Equipment (PPE) Protocol
All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment[4][11]. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Engineering Control | Chemical Fume Hood | Operations must be conducted with the sash at the lowest practical height. Ensure the fume hood has a recent certification and is functioning correctly. |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes (conforming to EN 166 or NIOSH standards). A full-face shield must be worn over the goggles to protect against splashes of potentially corrosive material[7][12]. |
| Hands | Double Nitrile or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling, transfers, or risk of splash, a heavy-duty outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove is mandatory to provide broad chemical resistance[4][7]. Gloves must be changed immediately upon any sign of contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | Respirator (Task-Dependent) | For standard handling within a fume hood, no additional respiratory protection is needed. For spill cleanup or if engineering controls fail, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used[12][13]. |
Operational and Disposal Plans
Trustworthy protocols are self-validating. These procedural steps are designed to minimize exposure at every stage of handling.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm that an emergency eyewash and safety shower are accessible and unobstructed[4]. Prepare a spill kit (see section 3.2).
-
Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a tared container on an analytical balance placed inside the hood. Handle with care to avoid creating dust.
-
Dissolving/Transfer: When making solutions, add the solid slowly to the solvent to avoid splashing. If transferring solutions, use a pipette or a funnel to minimize drips. Always keep the container tightly closed when not in use[10][14].
-
Post-Handling: After completing the task, decontaminate any equipment used. Wipe down the work surface inside the fume hood. Carefully remove PPE, starting with outer gloves, then the lab coat and face shield, followed by inner gloves and goggles. Wash hands thoroughly with soap and water immediately after handling[11].
Spill Management Protocol
Accidental releases must be managed swiftly and safely.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the immediate area.
-
Don Appropriate PPE: Before cleanup, don the full PPE outlined in the table above, including respiratory protection if the spill is significant or outside of containment.
-
Contain and Absorb: For small liquid spills, cover with an inert absorbent material like dry sand, vermiculite, or a commercial chemical absorbent[13]. Do not use combustible materials like paper towels or sawdust[4].
-
Neutralize (Optional but Recommended): For spills involving halogenated compounds, having a neutralizing agent like sodium thiosulfate on hand is a prudent practice[15][16]. A slurry can be carefully applied after absorption.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontaminate Area: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Plan
Due to the brominated aromatic nature of this compound, it must be disposed of as regulated hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong acids to prevent potentially hazardous reactions[13][15].
-
Disposal Route: The waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to handle the halogenated components[6][12]. Do not discharge to sewer systems[12].
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE Selection Workflow based on the specific laboratory task.
References
-
Chemos GmbH&Co.KG. Safety Data Sheet: Methanol. [Link]
-
Proman. Methanol Safety Data Sheet. [Link]
-
Methanol Safety Data Sheet. [Link]
-
Airgas. Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]
-
DCMR. Safety Data Sheet Methanol. [Link]
-
National Research Council. LCSS: BROMINE. [Link]
-
Methanex Corporation. SAFETY DATA SHEET - Methanol. [Link]
-
National Center for Biotechnology Information. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2. PubChem Compound Database. [Link]
-
U.S. Environmental Protection Agency. Methanol | EPA. [Link]
-
Rutgers University. Bromine. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]
-
W. J. F. Goundry, A. T. W. D. S. A. B. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
H. T. T. T. D. W. G. T. C. C. *. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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Reddit. What are some safety tips when handling bromine...[Link]
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F. M. H. S. S. S. J. C. *. Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
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ResearchGate. Flame Retardant Contamination of Firefighter Personal Protective Clothing...[Link]
-
ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. [Link]
-
MDPI. Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials...[Link]
-
National Center for Biotechnology Information. (4-Bromophenyl)-(thian-3-yl)methanol | C12H15BrOS. PubChem Compound Database. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
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- 1. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
